[4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-yl]-acetic acid
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Overview
Description
2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID is a complex organic compound that features a tetrazole ring and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions . The oxadiazole ring can be synthesized through cyclization reactions involving nitriles and hydrazides .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods are environmentally benign and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole and oxadiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc salts and L-proline . Reaction conditions often involve mild temperatures and aqueous environments to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the tetrazole or oxadiazole rings .
Scientific Research Applications
2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)ACETIC ACID involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems. This allows the compound to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole-1-acetic acid: Shares the tetrazole ring but lacks the oxadiazole ring.
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: Contains multiple tetrazole rings and is used in high-energy materials.
Methyl Tetrazole-1-acetate: Another tetrazole derivative with different functional groups.
Properties
Molecular Formula |
C6H7N7O3 |
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Molecular Weight |
225.17 g/mol |
IUPAC Name |
2-[4-(tetrazol-1-ylmethylamino)-1,2,5-oxadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H7N7O3/c14-5(15)1-4-6(10-16-9-4)7-2-13-3-8-11-12-13/h3H,1-2H2,(H,7,10)(H,14,15) |
InChI Key |
JWKYBYVTZBDWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CNC2=NON=C2CC(=O)O |
Origin of Product |
United States |
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